ACC Inhibitory Activity: Class-Level Structural Context Without Direct Comparative Data
The target compound falls within the generic scope of pyrimidine-substituted pyrrolidine derivatives claimed as ACC inhibitors in US Patent 8,962,641 B2 [1]. However, no example in the patent explicitly characterizes this specific compound. The patent reports ACC1 and ACC2 IC50 values for structurally related examples ranging from sub-nanomolar to micromolar, but none correspond to the 3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide structure. Insufficient data exists to differentiate this compound from its closest analogs on potency grounds.
| Evidence Dimension | ACC enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No published quantitative data |
| Comparator Or Baseline | Patent examples show IC50 range from <1 nM to >10 µM for structurally related compounds |
| Quantified Difference | Cannot be calculated |
| Conditions | ACC1/ACC2 enzyme assays as described in patent |
Why This Matters
Without compound-specific ACC inhibition data, procurement decisions cannot be based on potency differentiation; users must either generate data de novo or select a characterized analog from the patent literature.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. Published February 24, 2015. View Source
